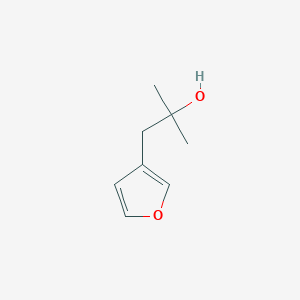
1-(Furan-3-yl)-2-methylpropan-2-ol
Overview
Description
1-(Furan-3-yl)-2-methylpropan-2-ol is an organic compound that features a furan ring substituted at the third position with a 2-methylpropan-2-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)-2-methylpropan-2-ol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 3-furylmagnesium bromide with acetone, followed by hydrolysis to yield the desired product.
Aldol Condensation: Another method involves the aldol condensation of furfural with acetone, followed by reduction of the resulting intermediate.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of biomass-derived furfural as a starting material and employing catalytic processes to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 1-(Furan-3-yl)-2-methylpropan-2-one.
Reduction: 1-(Furan-3-yl)-2-methylpropane.
Substitution: 5-nitro-1-(Furan-3-yl)-2-methylpropan-2-ol or 5-bromo-1-(Furan-3-yl)-2-methylpropan-2-ol.
Scientific Research Applications
1-(Furan-3-yl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which 1-(Furan-3-yl)-2-methylpropan-2-ol exerts its effects depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity. The furan ring can engage in π-π interactions with aromatic amino acids in proteins, while the alcohol group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Furfuryl Alcohol: Similar in structure but lacks the 2-methylpropan-2-ol group.
2-Furanmethanol: Another furan derivative with a hydroxymethyl group at the second position.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group at the fifth position.
Uniqueness: 1-(Furan-3-yl)-2-methylpropan-2-ol is unique due to the presence of both the furan ring and the 2-methylpropan-2-ol group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-(furan-3-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8(2,9)5-7-3-4-10-6-7/h3-4,6,9H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEUHZOFKVWJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=COC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















